HTI-286, also known as SPA-110 or taltobulin, is a synthetic analogue of the natural tripeptide hemiasterlin. It is primarily recognized for its potent antitumor properties, particularly as an antimicrotubule agent that disrupts microtubule dynamics within cells. This compound is classified as an antimitotic agent due to its mechanism of action, which involves inhibiting tubulin polymerization and inducing mitotic arrest in cancer cells .
HTI-286 was developed at Wyeth Pharmaceuticals and has been extensively studied for its biological activity against various tumor cell lines. The compound was synthesized based on the structural features of hemiasterlin, which is derived from marine sponges. Its synthesis has been detailed in various studies focusing on structure-activity relationships and pharmacological evaluations .
The synthesis of HTI-286 involves several key steps that modify the natural structure of hemiasterlin to enhance its biological activity. The process typically includes:
Technical details regarding the synthesis have been reported in various scientific publications, indicating modifications to existing methods for improved yields and activity .
HTI-286 has a complex molecular structure characterized by its unique arrangement of amino acids. The chemical formula is , and its molecular weight is approximately 358.46 g/mol. The structure features a trimethylated phenylalanine residue linked to a dimethylvaline moiety, contributing to its binding affinity for tubulin .
The three-dimensional conformation of HTI-286 allows it to interact effectively with the tubulin heterodimer at a distinct site compared to other known inhibitors, which enhances its efficacy against resistant cancer cell lines .
HTI-286 primarily undergoes reactions that involve:
Technical details regarding these reactions have been documented in studies assessing the compound's interaction with purified tubulin and its effects on cell cycle progression .
The mechanism by which HTI-286 exerts its antitumor effects involves:
Data from various studies indicate that HTI-286 effectively circumvents P-glycoprotein-mediated drug resistance, making it a promising candidate for treating resistant tumors .
HTI-286 is typically presented as a white to off-white powder with good solubility in organic solvents like dimethyl sulfoxide and limited solubility in water.
Key chemical properties include:
Relevant data regarding these properties can be found in pharmaceutical formulations and stability studies conducted during preclinical evaluations .
HTI-286 has significant potential in various scientific applications:
Hemiasterlin, the foundational natural compound for HTI-286 development, was first isolated in 1994 from the marine sponge Hemiasterella minor (Kirkpatrick) collected off the coast of South Africa. This cytotoxic tripeptide belongs to a structurally unique class of marine sponge-derived metabolites characterized by complex peptidic architecture. Structural elucidation via nuclear magnetic resonance spectroscopy and mass spectrometry revealed hemiasterlin’s sequence as N-methyl-N-(2-methyl-3-amino-4-pentynoyl)-3-phenylalanine-tert-leucinamide. Critically, it incorporates two non-proteogenic amino acid residues: tert-leucine at the C-terminus and a novel β-methylphenylalanine derivative at the N-terminus, connected via a methylated amide bond [3] [7]. This configuration is essential for its bioactivity.
Initial biological screening demonstrated potent cytotoxicity against multiple cancer cell lines, with IC₅₀ values in the low nanomolar range. This activity profile immediately positioned hemiasterlin as a promising lead compound for anticancer drug development. The compound’s mechanism was subsequently identified as tubulin-targeted, disrupting microtubule dynamics during mitosis, leading to cell cycle arrest and apoptosis [2] [5].
Table 1: Key Structural Features of Natural Hemiasterlin
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
N-Terminus | β-Methylphenylalanine derivative | Enhances hydrophobic interactions with tubulin |
Central Linkage | Methylated amide bond | Improves metabolic stability against proteases |
C-Terminus | tert-Leucine residue | Critical for tubulin binding affinity |
Stereochemistry | (S,S,S) configuration | Essential for antimitotic activity; loss of activity in racemic forms |
Despite its promising cytotoxicity, natural hemiasterlin faced significant pharmacological and supply challenges that impeded clinical translation:
These limitations collectively necessitated structural optimization to generate synthetically tractable analogs with improved drug-like properties while retaining or enhancing the potent antimitotic activity of the parent compound.
HTI-286 (later designated Taltobulin or SPA-110) emerged from systematic structure-activity relationship studies focused on simplifying hemiasterlin’s structure while circumventing its pharmacological limitations. Wyeth Research scientists executed targeted modifications across all three amino acid residues:
Table 2: Structural Evolution from Hemiasterlin to HTI-286
Structural Region | Natural Hemiasterlin | HTI-286 (Taltobulin) | Pharmacological Impact |
---|---|---|---|
N-Terminal Group | N-methyl-β-methylphenylalanine | N,β,β-trimethyl-L-phenylalanine | Improved metabolic stability; retained hydrophobicity |
Central Residue | Methylated valine derivative | N-methyl-L-valine | Simplified synthesis; maintained protease resistance |
C-Terminal Group | tert-Leucine | tert-Butylglycine | Enhanced tubulin binding affinity; reduced synthetic complexity |
Overall Properties | High lipophilicity (LogP >5) | Moderate lipophilicity (LogP ~3.5) | Improved solubility; reduced plasma protein binding |
These strategic modifications yielded a compound with superior properties:
The absolute stereochemistry of HTI-286, confirmed as (S,S,S) via X-ray diffraction and nuclear Overhauser effect spectroscopy, proved essential for activity; enantiomeric forms showed >100-fold reduced potency [4] [6]. This synthetic analog thus represented a pharmacologically optimized version of a marine natural product, designed specifically for clinical applicability while leveraging nature’s mechanistic blueprint for antimitotic activity.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0